4-chloro-2,7-dimethyl-1,8-naphthyridine
Description
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
84670-41-7 |
|---|---|
Formule moléculaire |
C10H9ClN2 |
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
4-chloro-2,7-dimethyl-1,8-naphthyridine |
InChI |
InChI=1S/C10H9ClN2/c1-6-3-4-8-9(11)5-7(2)13-10(8)12-6/h3-5H,1-2H3 |
Clé InChI |
LFUQUCOYQGAFFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=NC(=CC(=C2C=C1)Cl)C |
Origine du produit |
United States |
Synthetic Methodologies for 4 Chloro 2,7 Dimethyl 1,8 Naphthyridine
Primary Synthetic Routes to the 1,8-Naphthyridine (B1210474) Core
The construction of the 1,8-naphthyridine framework is central to the synthesis of 4-chloro-2,7-dimethyl-1,8-naphthyridine. Several classical and modern synthetic reactions are utilized for this purpose, each with its own advantages and limitations.
Friedländer Condensation Approaches
The Friedländer annulation is a widely employed and effective method for the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines. This reaction involves the condensation of a 2-aminopyridine derivative bearing a carbonyl group at the 3-position with a compound containing a reactive α-methylene group.
In a typical approach to the 2,7-dimethyl-1,8-naphthyridine core, 2-amino-6-methylnicotinaldehyde serves as the key precursor. This is then reacted with a ketone possessing an α-methyl group, such as acetone, in the presence of a catalyst. Various catalytic systems have been developed to promote this condensation, ranging from classical acid and base catalysis to more modern, environmentally benign methods. For instance, the use of ionic liquids as both solvent and catalyst has been reported to afford high yields of 1,8-naphthyridine derivatives under mild conditions. nih.gov Another green approach involves a solvent-free condensation under grinding conditions catalyzed by cerium(III) chloride heptahydrate. connectjournals.com
A notable gram-scale synthesis of 1,8-naphthyridines in water has been achieved using the inexpensive and biocompatible ionic liquid, choline hydroxide, as a catalyst. nih.gov This method avoids the use of harsh reaction conditions, organic solvents, and expensive metal catalysts, making it an attractive and sustainable option. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| 2-Amino-6-methylnicotinaldehyde | Acetone | Choline Hydroxide / Water | 2,7-Dimethyl-1,8-naphthyridine | nih.gov |
| 2-Aminonicotinaldehyde | Various α-methylene carbonyls | CeCl₃·7H₂O / Grinding | Substituted 1,8-naphthyridines | connectjournals.com |
| 2-Amino-3-pyridinecarboxaldehyde | α-Methylene carbonyl compounds | Basic Ionic Liquids / Solvent-free | Substituted 1,8-naphthyridines | nih.gov |
Knorr and Conrad-Limpach Analogous Reactions
The Knorr and Conrad-Limpach syntheses are classical methods for the preparation of quinolones and hydroxyquinolines, respectively. These reactions can be adapted for the synthesis of the corresponding 1,8-naphthyridinone precursors.
The Conrad-Limpach synthesis involves the condensation of an aminopyridine with a β-ketoester. wikipedia.org For the synthesis of a precursor to this compound, 2-amino-6-methylpyridine would be reacted with ethyl acetoacetate. The initial condensation typically occurs at lower temperatures to form a β-aminoacrylate intermediate. Subsequent thermal cyclization at high temperatures (around 250 °C) in a high-boiling solvent like mineral oil leads to the formation of the corresponding 4-hydroxy-2,7-dimethyl-1,8-naphthyridine (or its tautomer, 2,7-dimethyl-1,8-naphthyridin-4(1H)-one). wikipedia.orgnih.gov
The Knorr quinoline (B57606) synthesis, which involves the reaction of an aniline with a β-ketoester under acidic conditions, can also be conceptually applied. However, the Conrad-Limpach conditions are generally more relevant for the formation of the 4-oxo-1,8-naphthyridine scaffold. The reaction of an aminopyridine with a β-ketoester can lead to different isomers depending on the reaction conditions, a factor that needs careful consideration in the synthesis of specifically substituted naphthyridinones. researchgate.net
Skraup-Type and Combes Cyclizations for 1,8-Naphthyridines
The Skraup reaction is a classic method for quinoline synthesis, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org This reaction can be extended to the synthesis of 1,8-naphthyridines by using an aminopyridine as the starting material. For instance, the reaction of 2-aminopyridine derivatives can lead to the formation of the 1,8-naphthyridine ring system. iipseries.org However, the Skraup reaction is known for its often harsh and sometimes violent reaction conditions. wikipedia.org
The Combes quinoline synthesis involves the acid-catalyzed cyclization of a β-diketone with an aniline. Analogously, reacting an aminopyridine with a β-diketone like acetylacetone in the presence of a strong acid could provide a route to substituted 1,8-naphthyridines.
While these methods are established for quinoline synthesis and have been mentioned in the context of 1,8-naphthyridines, their application for the specific synthesis of the 2,7-dimethyl substituted core of the target molecule is less commonly reported in detail compared to the Friedländer and Conrad-Limpach type approaches. nih.gov
Povarov Reaction and Other Cycloaddition Strategies
The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene, typically leading to the formation of tetrahydroquinolines. nih.gov While the direct synthesis of a fully aromatic 1,8-naphthyridine via a Povarov reaction is not a standard approach, it is conceivable that a tetrahydro-1,8-naphthyridine derivative could be synthesized and subsequently aromatized. The Povarov reaction has been utilized for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines. nih.gov However, this strategy would require additional steps to achieve the desired aromatic 1,8-naphthyridine core.
Other cycloaddition strategies for the construction of the 1,8-naphthyridine ring are less common but represent an area of ongoing research in synthetic methodology.
Introduction of Chloro and Methyl Functionalities
Once the 2,7-dimethyl-1,8-naphthyridin-4-one core is synthesized, the next critical step is the introduction of the chlorine atom at the C4 position.
Chlorination Strategies at the C4 Position from Oxo-Precursors
The conversion of a 4-oxo-1,8-naphthyridine (or its tautomeric 4-hydroxy form) to the corresponding 4-chloro derivative is a standard transformation in heterocyclic chemistry. This is typically achieved by treating the oxo-precursor with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). researchgate.net
The reaction involves the heating of 2,7-dimethyl-1,8-naphthyridin-4-one with neat phosphorus oxychloride or in a high-boiling inert solvent. The mechanism involves the initial phosphorylation of the keto group, followed by nucleophilic attack of a chloride ion to displace the phosphate leaving group, resulting in the formation of the this compound. The reaction of quinazolones with POCl₃ has been shown to proceed in two stages: an initial phosphorylation at lower temperatures, followed by conversion to the chloro derivative upon heating. semanticscholar.org A mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅) can also be employed as a robust chlorinating agent. indianchemicalsociety.com
| Precursor | Reagent | Conditions | Product |
| 2,7-Dimethyl-1,8-naphthyridin-4-one | Phosphorus oxychloride (POCl₃) | Heating | This compound |
| 2,7-Dimethyl-1,8-naphthyridin-4-one | POCl₃ / PCl₅ | Heating | This compound |
Regioselective Introduction of Methyl Groups at C2 and C7
The specific placement of the methyl groups at the C2 and C7 positions is determined early in the synthetic sequence, during the formation of the naphthyridine precursor. The synthesis is based on the condensation of 2-amino-6-methylpyridine with ethyl acetoacetate.
In this reaction, the 6-methyl group of the starting aminopyridine ultimately becomes the C7-methyl group of the 1,8-naphthyridine ring. The C2-methyl group, along with the C3 and C4 atoms of the new pyridine (B92270) ring, is derived from the ethyl acetoacetate molecule. This condensation is followed by a high-temperature thermal cyclization, often in a high-boiling solvent like diphenyl ether, to form 2,7-dimethyl-1,8-naphthyridin-4-ol. This classical approach ensures the precise and regioselective installation of the two methyl groups.
Multi-Component Reactions (MCRs) for Naphthyridine Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient alternative to traditional linear syntheses. While a specific MCR for the direct synthesis of this compound is not prominently reported, various MCRs are known for producing a diverse range of 1,8-naphthyridine derivatives.
For instance, a one-pot, three-component reaction has been developed for the synthesis of 1,8-naphthyridine derivatives using substituted 2-aminopyridines, malononitrile or methyl/ethyl cyanoacetate, and various aldehydes. rsc.org These reactions are often catalyzed by a Lewis acid and can proceed at room temperature. Another example is a four-component reaction involving 1,6-dimethylpyridin-2(1H)-one, an aromatic aldehyde, a substituted aniline, and malononitrile, catalyzed by ceric ammonium nitrate under neat conditions. rsc.org
These MCR strategies highlight the potential for the rapid assembly of the naphthyridine core, which could then be subjected to further functionalization, such as halogenation, to arrive at the target compound.
Optimization of Reaction Conditions
The yield and purity of this compound are highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and reaction time is crucial for an efficient synthesis.
Catalyst Systems and Solvent Effects
For the construction of the naphthyridine precursor via the Friedländer synthesis (the condensation of a 2-aminoaromatic aldehyde or ketone with a compound containing an α-methylene group), various catalysts and solvents have been investigated. While the high-temperature cyclization to form 2,7-dimethyl-1,8-naphthyridin-4-ol is often performed without a catalyst in a high-boiling solvent, related Friedländer syntheses of 1,8-naphthyridines have been optimized with different systems.
Studies have shown that both acid and base catalysts can be effective. For example, the synthesis of 2-methyl-1,8-naphthyridine has been optimized using choline hydroxide as a catalyst in water, affording a near-quantitative yield. acs.org A comparison of different catalysts and solvents for a model Friedländer synthesis is presented below.
Table: Catalyst and Solvent Effects on the Synthesis of 2-Methyl-1,8-naphthyridine acs.org
| Catalyst (1 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Choline Hydroxide | Water | 50 | 6 | 99 |
| None | Water | 50 | 12 | No Reaction |
| Choline Hydroxide | Acetone | 50 | 24 | 52 |
| NaOH | Water | 50 | 6 | 88 |
| KOH | Water | 50 | 6 | 84 |
For the chlorination step with POCl₃, the reaction is typically run neat. However, in related chlorinations of other N-heterocycles, high-boiling inert solvents can be used. The choice of solvent can influence the reaction rate and the solubility of intermediates.
Temperature, Pressure, and Reaction Time Optimization
Temperature and reaction time are critical parameters that must be carefully controlled. In the synthesis of the precursor, 2,7-dimethyl-1,8-naphthyridin-4-ol, high temperatures (around 360°C) are required for the thermal cyclization in diphenyl ether, with a reaction time of approximately 4 hours.
For the chlorination with POCl₃, a stepwise increase in temperature (from 70°C to 90°C) over a period of about one hour is reported to be effective. Insufficient heating can lead to incomplete conversion, while prolonged heating at excessively high temperatures may result in side product formation and decomposition.
The effect of temperature on the yield of a model Friedländer synthesis of a 1,8-naphthyridine derivative is illustrated in the table below.
Table: Effect of Temperature and Time on the Synthesis of 2-Methyl-1,8-naphthyridine acs.org
| Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Choline Hydroxide (1) | 50 | 6 | 99 |
| Choline Hydroxide (1) | Room Temp. | 22 | 90 |
| Choline Hydroxide (0.5) | 50 | 12 | 95 |
| Choline Hydroxide (0.5) | Room Temp. | 24 | 57 |
The influence of pressure on these types of reactions is less commonly studied. However, for cyclization reactions, high pressure can sometimes increase the reaction rate and improve yields, particularly when there is a net decrease in volume in the transition state. researchgate.net For the Friedländer synthesis, which involves a cyclodehydration, the application of pressure is not a standard procedure.
Green Chemistry Principles in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,8-naphthyridine derivatives, to reduce environmental impact and improve efficiency. Key strategies include the use of microwave assistance and the development of solvent-free reaction conditions.
Microwave Assistance: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of 1,8-naphthyridine synthesis, microwave-assisted Friedländer condensation, a variation of the quinoline synthesis, has been shown to dramatically reduce reaction times from hours to minutes and often leads to higher yields with cleaner product profiles. This method typically involves the reaction of a 2-aminopyridine derivative with a β-dicarbonyl compound. While not directly reported for the Conrad-Limpach synthesis of the specific precursor for this compound, the principles of microwave-assisted synthesis are broadly applicable to related cyclization reactions, offering a more energy-efficient alternative to conventional heating. nih.gov
Solvent-Free Synthesis: The elimination of volatile organic solvents is a cornerstone of green chemistry. Solvent-free approaches for the synthesis of 1,8-naphthyridines have been developed, often in conjunction with microwave irradiation. For instance, the Friedländer condensation can be carried out under solvent-free conditions using a solid support or a catalytic amount of a reusable catalyst. Similarly, solvent-free chlorination of hydroxy-aza-arenes using an equimolar amount of POCl₃ in a sealed reactor has been reported as a more environmentally benign alternative to using a large excess of the reagent. nih.govmdpi.com This approach minimizes waste and simplifies the work-up procedure.
Interactive Data Table: Comparison of Synthetic Methodologies
| Methodology | Key Features | Advantages | Disadvantages |
| Conventional Heating | Relies on traditional heating methods (e.g., oil bath) for cyclization and chlorination. | Well-established and widely documented. | Often requires long reaction times, high temperatures, and can lead to lower yields and more byproducts. |
| Microwave Assistance | Utilizes microwave irradiation to accelerate reaction rates. | Significant reduction in reaction time, often improved yields, and cleaner reaction profiles. | Requires specialized microwave reactor equipment. |
| Solvent-Free Conditions | Reactions are conducted without a solvent or in the presence of a minimal amount of a reusable catalyst. | Reduces solvent waste, simplifies purification, and can be more cost-effective and environmentally friendly. | May not be suitable for all substrates; can sometimes lead to challenges with reaction homogeneity and heat transfer. |
Purification and Isolation Techniques
Following the synthesis, the crude this compound must be purified to remove any unreacted starting materials, reagents, and byproducts. The most common and effective techniques for this purpose are chromatographic separations and recrystallization.
Chromatographic Separations
Column Chromatography: This is a fundamental and widely used technique for the purification of organic compounds. In the case of this compound, column chromatography over silica gel is a standard procedure. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane, is typically employed. The polarity of the eluent system is gradually increased to first elute less polar impurities, followed by the desired product. The progress of the separation is monitored by thin-layer chromatography (TLC).
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, particularly on a smaller scale or for analytical purposes, High-Performance Liquid Chromatography (HPLC) can be utilized. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile and water or methanol and water), is a common mode for the purification of heterocyclic compounds. The specific conditions, including the gradient of the mobile phase and the flow rate, would be optimized to achieve the best separation of the target compound from any impurities.
Recrystallization and Co-Crystallization Processes
Recrystallization: This is a powerful technique for purifying solid compounds. The principle relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For 1,8-naphthyridine derivatives, common recrystallization solvents include ethanol, methanol, acetonitrile, or mixtures such as hexane/ethyl acetate. The crude this compound would be dissolved in a minimal amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.
Co-crystallization: This is a process where two or more different molecules crystallize together in a defined stoichiometric ratio to form a new crystalline solid. While not a standard purification technique in the same vein as recrystallization, co-crystallization can be used to isolate and characterize compounds. It can also be a method to modify the physicochemical properties of a substance. The formation of co-crystals of 1,8-naphthyridine derivatives has been explored, often for applications in crystal engineering and materials science. rsc.orgrsc.org This process involves dissolving the target compound and a suitable co-former in a solvent and allowing them to crystallize together. The selection of the co-former is based on its ability to form non-covalent interactions, such as hydrogen bonds or halogen bonds, with the target molecule.
Interactive Data Table: Purification Techniques
| Technique | Principle | Typical Application | Key Parameters |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase as a liquid mobile phase passes through it. | Primary purification of the crude product to remove significant impurities. | Stationary phase (e.g., silica gel), mobile phase composition and gradient. |
| HPLC | High-pressure separation based on the partitioning of components between a stationary and a mobile phase. | High-purity separations, analytical quantification, and small-scale preparative purification. | Column type (e.g., C18), mobile phase composition, flow rate, and detection wavelength. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Final purification of a solid compound to obtain a highly pure crystalline product. | Choice of solvent or solvent system, cooling rate. |
| Co-crystallization | Formation of a crystalline solid containing two or more different molecules in a fixed stoichiometric ratio. | Isolation and characterization, modification of physicochemical properties. | Choice of co-former, solvent, and crystallization conditions. |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A full analysis of 4-chloro-2,7-dimethyl-1,8-naphthyridine would involve a suite of one- and two-dimensional experiments.
Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments
Detailed ¹H and ¹³C NMR spectra are crucial for the initial structural confirmation. For this compound, one would expect distinct signals corresponding to the aromatic protons and the two methyl groups.
¹H NMR: The aromatic region would likely show signals for the protons at the C3, C5, and C6 positions. The proton at C3 would likely appear as a singlet, while the protons at C5 and C6 would form a coupled system (doublets). The electron-withdrawing effect of the chlorine atom at C4 and the nitrogen atoms in the rings would shift these protons downfield, typically in the range of 7.0-9.0 ppm. The two methyl groups at C2 and C7 are expected to appear as sharp singlets in the upfield region, likely around 2.5 ppm.
¹³C NMR: The ¹³C NMR spectrum would show ten distinct signals for the ten carbon atoms in the molecule. The carbons bearing the chloro (C4) and methyl (C2, C7) groups, as well as the quaternary bridgehead carbons, would be identified. The chemical shifts would be influenced by the substituent effects, with the carbon attached to the chlorine atom (C4) being significantly affected.
Without experimental data, precise chemical shift assignments are not possible. A hypothetical data table is presented below to illustrate the expected format.
Hypothetical ¹H and ¹³C NMR Data
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2-CH₃ | Data not available | Data not available |
| 3 | Data not available | Data not available |
| 4 | - | Data not available |
| 4a | - | Data not available |
| 5 | Data not available | Data not available |
| 6 | Data not available | Data not available |
| 7-CH₃ | Data not available | Data not available |
| 8a | - | Data not available |
| 2 | - | Data not available |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, for instance, confirming the relationship between the H5 and H6 protons.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the assignment of protonated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons. This could show correlations between the methyl protons and the aromatic protons on the same ring, helping to confirm their relative positions.
Dynamic NMR Studies (e.g., conformational analysis, tautomerism)
The 1,8-naphthyridine (B1210474) ring system is rigid, and significant conformational dynamics are not expected for this molecule under normal conditions. Tautomerism is also not anticipated for this specific structure. Therefore, dynamic NMR studies are generally not required for the basic structural characterization of this compound.
Solvent and Temperature Effects on NMR Spectra
The chemical shifts of NMR signals can be influenced by the solvent and temperature. Aromatic solvents can induce shifts (aromatic solvent-induced shifts, ASIS) due to anisotropic effects. Variable temperature (VT) NMR studies could provide information on any potential dynamic processes, though none are expected for this rigid molecule. A systematic study using a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, C₆D₆) would be necessary to fully characterize these effects, but such data is not currently available.
Infrared (IR) and Raman Spectroscopy
Characteristic Vibrational Frequencies and Group Assignments
The IR and Raman spectra of this compound would be expected to show several characteristic bands.
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.
C=C and C=N stretching: The aromatic ring stretching vibrations for the naphthyridine core would produce a series of sharp bands in the 1600-1400 cm⁻¹ region.
C-Cl stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, generally between 800 and 550 cm⁻¹.
C-H bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl C-H bonds would be present throughout the fingerprint region.
A table of expected vibrational frequencies is provided below, based on general values for similar structures.
Hypothetical IR and Raman Vibrational Frequencies
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C/C=N Stretch | 1600 - 1400 |
| C-H Bend | 1475 - 1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption and emission properties of this compound are governed by the π-electron system of the fused heterocyclic rings and the influence of its substituents. While specific spectral data for the title compound is limited, studies on closely related 1,8-naphthyridine derivatives provide a strong basis for understanding its electronic transitions.
Derivatives of 1,8-naphthyridine, such as 2,7-dialkylamino-4-methyl- ias.ac.inresearchgate.net-naphthyridines, exhibit UV absorption maxima in the range of 320 to 400 nm. mdpi.com These absorptions are attributed to n → π* transitions, which involve the promotion of an electron from a non-bonding orbital (on the nitrogen atoms) to an anti-bonding π* orbital. mdpi.com Given the structural similarity, this compound is expected to absorb in a similar region of the UV spectrum. The chlorine and methyl groups, as substituents, will modulate the precise energy of these transitions, and consequently the λmax value, through their electronic effects (inductive and resonance).
Many 1,8-naphthyridine derivatives are known to be fluorescent, emitting light upon excitation. mdpi.com For instance, 2,7-dialkylamino-substituted 4-methyl- ias.ac.inresearchgate.netnaphthyridines show blue fluorescence in dilute solutions, even in daylight, with emission bands observed between 360 and 500 nm upon excitation around 340 nm. mdpi.com The fluorescence arises from the radiative decay from the lowest singlet excited state (S1) to the ground state (S0). The presence of the chloro and methyl groups on the this compound core will influence the fluorescence properties, including the emission wavelength and intensity.
| Spectroscopic Parameter | Expected Characteristics for this compound |
| Absorption (λmax) | Expected in the 320-400 nm range, corresponding to n → π* and π → π* transitions. |
| Emission (λem) | Fluorescence emission is anticipated, likely in the blue region of the visible spectrum (360-500 nm). |
The electronic transitions of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In related 2,7-dialkylamino-4-methyl-naphthyridines, an increase in solvent polarity leads to a blue shift (hypsochromic shift) of the n → π* transitions and a red shift (bathochromic shift) of the π → π* transitions. mdpi.com This is because polar solvents can stabilize the ground state of the n-orbitals more than the excited state, increasing the energy gap for the n → π* transition. Conversely, the more polar π* excited state is stabilized more than the ground state by polar solvents, decreasing the energy gap for the π → π* transition. Similar solvatochromic behavior is anticipated for this compound.
The presence of basic nitrogen atoms in the 1,8-naphthyridine ring system makes the electronic absorption and emission spectra susceptible to changes in pH. Protonation of one or both of the ring nitrogens in acidic conditions can significantly alter the electronic structure of the molecule. This protonation typically leads to a bathochromic shift in the absorption spectra, as the electron-withdrawing effect of the protonated nitrogen influences the π-system. Studies on ruthenium complexes with bi ias.ac.inresearchgate.netnaphthyridine ligands have demonstrated that deprotonation of a coordinated water molecule, influenced by pH, alters the electronic absorption spectrum. nih.gov This indicates the sensitivity of the naphthyridine electronic system to changes in the local proton environment. For this compound, lowering the pH is expected to cause protonation and result in observable shifts in its UV-Vis spectrum.
| Condition | Transition Type | Expected Shift in λmax |
| Increasing Solvent Polarity | n → π | Blue Shift (Hypsochromic) |
| Increasing Solvent Polarity | π → π | Red Shift (Bathochromic) |
| Decreasing pH (Protonation) | π → π* | Red Shift (Bathochromic) |
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), while the average time a molecule spends in the excited state before returning to the ground state is the fluorescence lifetime (τf). For derivatives of 1,8-naphthyridine, particularly those with electron-donating groups, these parameters are of significant interest.
For example, 2,7-diaminosubstituted 4-methyl- ias.ac.inresearchgate.net-naphthyridines are noted for their high fluorescence quantum yields. mdpi.com The substitution pattern on the naphthyridine core plays a crucial role in determining these properties. The introduction of a chlorine atom at the C-4 position, as in the title compound, may influence the quantum yield. Halogen atoms can introduce new non-radiative decay pathways through intersystem crossing (the "heavy-atom effect"), which could potentially lower the fluorescence quantum yield compared to non-halogenated analogues.
Fluorescence lifetimes for fluorescent dyes are typically in the nanosecond range. nih.gov For instance, some naphthalimide derivatives, another class of nitrogen-containing heterocyclic fluorophores, exhibit lifetimes of around 8 ns in non-polar solvents. nih.gov The fluorescence lifetime of derivatives of this compound would be expected to fall within this typical range, though the specific value would depend on the nature of any further substitutions and the solvent environment.
| Compound Class | Reported Fluorescence Property |
| 2,7-Diaminosubstituted 4-methyl- ias.ac.inresearchgate.net-naphthyridines | High fluorescence quantum yield |
| Naphthalimide Derivatives | Fluorescence lifetimes around 8 ns in non-polar solvents |
Mass Spectrometry (MS) Techniques
High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This allows for the determination of the elemental formula of the compound.
For this compound, the molecular formula is C10H9ClN2. cymitquimica.com Using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, and ¹⁴N), the theoretical monoisotopic mass can be calculated. HRMS analysis of this compound would be expected to yield a measured mass that is very close to this calculated value, typically within a few parts per million (ppm).
The presence of chlorine would also give a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). Therefore, the mass spectrum of this compound will show two major peaks for the molecular ion: an M+ peak corresponding to the molecule containing ³⁵Cl, and an M+2 peak for the molecule containing ³⁷Cl, with a relative intensity ratio of approximately 3:1. This isotopic signature, combined with the exact mass measurement from HRMS, provides definitive confirmation of the compound's elemental composition.
| Parameter | Value for this compound |
| Molecular Formula | C10H9ClN2 |
| Theoretical Monoisotopic Mass (for C10H9³⁵ClN2) | 192.0454 Da |
| Theoretical Monoisotopic Mass (for C10H9³⁷ClN2) | 194.0425 Da |
| Expected Isotopic Pattern (M+ : M+2) | ~3:1 ratio |
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful tool for elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. While specific experimental mass spectra for this compound are not widely published, a probable fragmentation pathway can be inferred based on the known behavior of related 1,8-naphthyridine derivatives and general principles of mass spectrometry.
The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (192.64 g/mol ), showing a characteristic M+2 isotopic pattern due to the presence of the chlorine-37 isotope. Key fragmentation steps for substituted naphthyridines typically involve the cleavage of substituents and the subsequent breakdown of the heterocyclic ring.
A plausible fragmentation pathway would likely initiate with the loss of a chlorine radical (Cl•) or a methyl radical (CH3•). The loss of a chlorine atom would result in a fragment ion at [M-35]+. Alternatively, the cleavage of a methyl group would yield a significant peak at [M-15]+. Subsequent fragmentation of the naphthyridine core often involves the elimination of neutral molecules like hydrogen cyanide (HCN) or acetylene (C2H2), leading to smaller, stable fragment ions. The precise fragmentation pattern provides a molecular fingerprint, confirming the presence and position of the chloro and dimethyl substituents on the naphthyridine scaffold.
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Predicted m/z | Description |
| [C10H9ClN2]+• | 192/194 | Molecular Ion (M+) with 35Cl/37Cl isotopic pattern |
| [C10H9N2]+ | 157 | Loss of Chlorine radical (•Cl) |
| [C9H6ClN2]+ | 177/179 | Loss of Methyl radical (•CH3) |
| [C9H6N]+ | 128 | Subsequent loss of HCN from [C10H9N2]+ |
| [C8H4N]+ | 102 | Subsequent loss of C2H2 from [C9H6N]+ |
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable techniques for the separation, identification, and quantification of this compound, ensuring its purity and analyzing its presence in complex mixtures.
GC-MS Analysis: Due to its likely volatility and thermal stability, GC-MS is a suitable method for the analysis of this compound. In a typical GC-MS setup, the compound would be separated from non-volatile impurities on a capillary column (e.g., a non-polar or medium-polarity phase like HP-5MS). The retention time of the compound serves as a key identifier. Following separation, the compound enters the mass spectrometer, where its characteristic fragmentation pattern, as discussed previously, confirms its identity. The integration of the total ion chromatogram (TIC) peak allows for the quantitative determination of its purity.
LC-MS Analysis: LC-MS is particularly useful for analyzing samples that may not be suitable for GC due to low volatility or thermal lability, and for complex matrices. For 1,8-naphthyridine derivatives, reversed-phase high-performance liquid chromatography (HPLC) is commonly employed. nih.gov A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol), often with additives such as formic acid or ammonium acetate to improve peak shape and ionization efficiency, would be appropriate. nih.gov Detection by mass spectrometry, typically using an electrospray ionization (ESI) source, would provide high sensitivity and selectivity. nih.gov The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity in quantifying the target compound in a mixture. nih.govnih.gov
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid, offering precise details on molecular geometry, bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been specifically reported in the reviewed literature, extensive data is available for the closely related compound, 2,7-dimethyl-1,8-naphthyridine, which can serve as a strong predictive model. nih.gov
Determination of Molecular Geometry and Bond Parameters
Based on the analysis of 2,7-dimethyl-1,8-naphthyridine, the 1,8-naphthyridine core of the 4-chloro derivative is expected to be nearly planar. nih.gov The dihedral angle between the two fused pyridine (B92270) rings in the dimethyl analogue is reported to be very small, at 0.42(3)°. nih.gov The introduction of a chlorine atom at the 4-position is not expected to significantly distort this planarity. Bond lengths and angles within the naphthyridine skeleton would be consistent with those of an aromatic heterocyclic system. The C-Cl bond length would be expected to be in the typical range for an aryl chloride.
Table 2: Expected Crystallographic Parameters for this compound (based on 2,7-dimethyl-1,8-naphthyridine)
| Parameter | Expected Value/Characteristic | Reference for Analogue |
| Crystal System | Orthorhombic (for analogue) | nih.gov |
| Space Group | Fdd2 (for analogue) | nih.gov |
| Dihedral Angle (between pyridine rings) | ~0-1° (nearly planar) | nih.gov |
| C-N bond lengths | ~1.33 - 1.37 Å | nih.gov |
| C-C bond lengths (ring) | ~1.37 - 1.42 Å | nih.gov |
| C-Cl bond length | ~1.74 Å | (Typical value) |
Analysis of Crystal Packing and Supramolecular Interactions (e.g., hydrogen bonding, π-stacking)
The crystal packing of this compound will be governed by a combination of weak intermolecular forces. In the crystal structure of 2,7-dimethyl-1,8-naphthyridine, molecules are linked into infinite chains by intermolecular C–H···N hydrogen bonds. nih.gov Additionally, the crystal structure is stabilized by C–H···π interactions. nih.gov
For the 4-chloro derivative, similar C–H···N and C–H···π interactions are expected. Crucially, the presence of the chlorine atom introduces the possibility of halogen bonding. mdpi.comchemrxiv.org A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic region, such as the nitrogen atom of a neighboring naphthyridine ring (C-Cl···N). acs.org This interaction could significantly influence the crystal packing, potentially leading to different packing motifs than the parent dimethyl compound. Furthermore, π-π stacking interactions between the planar naphthyridine rings are also likely to play a role in stabilizing the crystal lattice. researchgate.net
Disorder and Polymorphism Studies
To date, there are no specific studies reported in the surveyed literature concerning disorder or polymorphism for this compound. Disorder could potentially occur in the crystal structure, for instance, if there were slight variations in the orientation of molecules within the lattice. Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules and could be possible for this compound under different crystallization conditions (e.g., different solvents, temperatures, or pressures). The existence of different polymorphs could arise from different arrangements of supramolecular interactions, such as hydrogen and halogen bonds. However, without experimental evidence, any discussion of polymorphism remains speculative. Further research would be required to investigate these solid-state phenomena for this compound.
Reactivity Studies and Reaction Mechanisms
Kinetics and Thermodynamics of Reactions
Comprehensive experimental studies detailing the kinetics and thermodynamics of reactions involving 4-chloro-2,7-dimethyl-1,8-naphthyridine are scarce. The primary mode of reactivity for this compound is expected to be nucleophilic aromatic substitution (SNAr) at the C-4 position, where the chlorine atom is displaced by a nucleophile. The presence of the electron-withdrawing nitrogen atoms in the 1,8-naphthyridine (B1210474) ring system activates the C-4 position towards nucleophilic attack.
Rate Law Determination for Key Transformations
Specific rate laws for key transformations of this compound have not been reported in the reviewed literature. Generally, for SNAr reactions that proceed through a two-step addition-elimination mechanism, the rate law is often found to be second order, dependent on the concentrations of both the substrate and the nucleophile:
Rate = k[this compound][Nucleophile]
However, the reaction order can be influenced by the nature of the nucleophile, the solvent, and the stability of the intermediate. Without experimental data, this remains a theoretical projection for this specific compound.
Activation Energy and Thermodynamic Parameters (ΔH‡, ΔS‡)
There is no available experimental data providing the activation energy (Ea) or thermodynamic parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) for reactions of this compound. Such parameters are typically determined through temperature-dependent kinetic studies, which have not been published for this compound. Computational chemistry studies could theoretically provide estimates for these parameters, but such studies were not found in the public domain.
Equilibrium Studies for Reversible Reactions
No equilibrium studies for reversible reactions involving this compound have been documented in the surveyed scientific literature.
Detailed Mechanistic Elucidation
While a definitive, experimentally validated mechanism for reactions of this compound is not available, the mechanism can be inferred from studies on analogous 4-chloro-1,8-naphthyridine derivatives.
Identification of Reaction Intermediates
The generally accepted mechanism for nucleophilic aromatic substitution on electron-deficient heteroaromatic rings, such as 1,8-naphthyridine, involves a two-step addition-elimination pathway. In this mechanism, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer-like complex. For this compound, the proposed intermediate would involve the delocalization of the negative charge across the aromatic system, stabilized by the nitrogen atoms.
Step 1: Addition of the nucleophile to form a Meisenheimer-like intermediate.
Step 2: Elimination of the chloride ion to restore aromaticity.
Direct experimental observation and characterization of such an intermediate for this specific compound have not been reported. Techniques like NMR or UV-Vis spectroscopy at low temperatures are often employed to detect these transient species, but such studies for this compound are not present in the available literature.
Isotope Labeling Studies for Mechanism Validation
Isotope labeling is a powerful technique for validating reaction mechanisms. For instance, using a nucleophile labeled with a specific isotope could help trace its path and confirm the proposed mechanism. However, no isotope labeling studies have been published for the reactions of this compound to validate the presumed SNAr mechanism.
Hammett and Other Linear Free Energy Relationship (LFER) Analyses
A thorough search of chemical databases and scholarly articles did not yield any specific studies applying Hammett plots or other LFER analyses to the reactions of this compound. Such analyses are crucial for quantifying the electronic effects of substituents on the rate and equilibrium constants of a reaction, providing valuable insights into the transition state and the distribution of charge.
For instance, a Hammett analysis of nucleophilic aromatic substitution (SNAr) reactions on a series of substituted 4-chloro-1,8-naphthyridines would involve measuring the reaction rates with a given nucleophile and plotting the logarithm of the rate constants against the appropriate Hammett substituent constants (σ). The slope of this plot, the reaction constant (ρ), would indicate the sensitivity of the reaction to substituent effects. A positive ρ value would suggest that electron-withdrawing groups accelerate the reaction, consistent with the development of negative charge in the rate-determining step, a hallmark of the SNAr mechanism.
Unfortunately, no such kinetic data or Hammett plots for this compound or closely related derivatives could be located. While a study on the nucleophilic attack on N-aryl-4-chloro-1,8-naphthalimides did present a linear Hammett plot with a large positive slope, the significant structural differences between naphthalimides and naphthyridines prevent a direct and scientifically rigorous extrapolation of these findings to the target compound rsc.org. The absence of this fundamental data for this compound means that a quantitative understanding of how electronic factors govern its reactivity is currently unavailable.
Computational Support for Proposed Mechanisms
Similarly, a comprehensive search for computational studies specifically modeling the reaction mechanisms of this compound proved unsuccessful. Theoretical chemistry, through methods such as Density Functional Theory (DFT), offers a powerful tool for elucidating reaction pathways, calculating activation energies, and visualizing transition state structures.
While computational studies on the reactivity of other azaheterocycles and substituted naphthyridines exist, providing general insights into the factors governing their reactions, no specific theoretical investigations focused on this compound have been published researchgate.netnih.gov. This lack of computational support means that any proposed reaction mechanisms for this compound are based on established principles of heterocyclic chemistry rather than specific theoretical validation for this molecule.
Theoretical and Computational Investigations
Electronic Structure Calculations
The electronic structure is fundamental to understanding the reactivity and physical properties of a molecule. Modern computational methods allow for a detailed description of the electron distribution and energy levels within a molecule.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for determining the electronic ground state properties of molecules. It is favored for its balance of accuracy and computational efficiency. In a typical DFT study of a 1,8-naphthyridine (B1210474) derivative, the geometry of the molecule would first be optimized to find its most stable three-dimensional structure. From this optimized geometry, various ground state properties can be calculated, including the total energy, dipole moment, and the distribution of electron density. These calculations provide a foundational understanding of the molecule's stability and polarity.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy, shapes)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. Analysis of the shapes of the HOMO and LUMO provides insight into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. For halogenated heterocyclic compounds, the location of the LUMO lobes on the carbon-halogen bond can be indicative of its reactivity in nucleophilic substitution reactions.
Table 1: Illustrative Frontier Molecular Orbital Data for a Generic 1,8-Naphthyridine Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This table is for illustrative purposes and does not represent actual calculated values for 4-chloro-2,7-dimethyl-1,8-naphthyridine.
Charge Distribution and Electrostatic Potential Maps
The distribution of electrical charge within a molecule is crucial for understanding its interactions with other molecules. Computational methods can be used to calculate the partial atomic charges on each atom, indicating which parts of the molecule are electron-rich (negative charge) and which are electron-poor (positive charge).
An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of the molecule. In an ESP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to act as nucleophilic or hydrogen bond acceptor sites. Regions of positive potential (typically colored blue) are electron-deficient and represent potential electrophilic or hydrogen bond donor sites. For a molecule like this compound, the ESP map would highlight the electronegative nitrogen atoms as regions of negative potential.
Spectroscopic Property Prediction and Correlation
Computational chemistry is also a valuable tool for predicting and interpreting spectroscopic data.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are based on calculating the magnetic shielding of each nucleus, which is influenced by the surrounding electronic environment. By comparing the predicted NMR spectrum with the experimentally obtained spectrum, the structure of a synthesized compound can be confirmed. Discrepancies between the predicted and experimental spectra can also provide insights into conformational dynamics or solvent effects. The accuracy of NMR predictions depends on the level of theory and the basis set used in the calculations.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C2 | 160 |
| C3 | 125 |
| C4 | 145 |
| C4a | 120 |
| C5 | 130 |
| C6 | 115 |
| C7 | 155 |
| C8a | 150 |
| CH₃ (at C2) | 25 |
| CH₃ (at C7) | 20 |
Note: This table contains hypothetical data for illustrative purposes only and is not based on actual calculations for the specified compound.
Vibrational Frequency Calculations for IR and Raman Spectra
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental tool for molecular structure characterization. Theoretical calculations of vibrational frequencies are instrumental in assigning experimental spectral bands to specific molecular motions. For this compound, density functional theory (DFT) calculations would typically be employed to predict its vibrational spectrum. These calculations involve optimizing the molecular geometry to a minimum on the potential energy surface and then computing the second derivatives of the energy with respect to the nuclear coordinates.
The resulting vibrational modes would include stretching, bending, and torsional motions of the naphthyridine core, the methyl groups, and the C-Cl bond. For instance, the C-Cl stretching frequency would be a characteristic band, while the aromatic C-H and C-C stretching vibrations would appear at higher wavenumbers. The symmetric and asymmetric stretching and bending of the methyl groups would also be identifiable. By comparing the calculated frequencies and intensities with experimental IR and Raman spectra, a detailed assignment of the vibrational modes can be achieved, confirming the molecular structure.
Table 1: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Methyl C-H stretch |
| ~1600-1450 | Strong | Aromatic C=C and C=N stretch |
| ~1450-1350 | Medium | Methyl C-H bend |
| ~850-750 | Strong | C-Cl stretch |
| ~800-700 | Strong | Out-of-plane C-H bend |
Note: This table is illustrative and based on general frequency ranges for similar functional groups. Actual values would require specific DFT calculations.
UV-Vis Absorption and Emission Spectra Prediction (e.g., TD-DFT)
The electronic transitions of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method provides insights into the molecule's absorption and emission properties, which are crucial for applications in photochemistry and materials science. TD-DFT calculations yield information about the excitation energies, oscillator strengths (which relate to the intensity of absorption), and the nature of the electronic transitions (e.g., π→π* or n→π*).
For this compound, the lowest energy electronic transitions are expected to be of π→π* character, involving the aromatic naphthyridine system. The presence of the chlorine atom and methyl groups will influence the energies of the molecular orbitals and thus the absorption and emission wavelengths. The predicted UV-Vis spectrum would show absorption maxima (λmax) corresponding to these electronic transitions. Similarly, calculations on the first excited state geometry can predict the emission spectrum.
Table 2: Hypothetical Predicted Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | ~3.5 | ~354 | ~0.1 |
| S₀ → S₂ | ~4.2 | ~295 | ~0.3 |
| S₀ → S₃ | ~4.8 | ~258 | ~0.2 |
Note: This table is illustrative. Actual values would be obtained from TD-DFT calculations.
Reactivity Prediction and Mechanistic Insights
Computational chemistry is an invaluable tool for predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. For this compound, which serves as a precursor in the synthesis of more complex molecules, understanding its reactivity is key.
Transition State Localization and Energy Barrier Calculations
To understand the kinetics of a reaction involving this compound, for example, a nucleophilic substitution at the 4-position, computational methods can be used to locate the transition state structure. The transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation energy barrier of the reaction. By calculating the energies of the reactants, the transition state, and the products, the reaction's feasibility and rate can be estimated.
Reaction Pathway Mapping and Selectivity Prediction
When a molecule can undergo multiple reactions, computational chemistry can be used to map the different reaction pathways and predict the selectivity. For this compound, this could involve predicting whether a reaction will occur at the chlorine-substituted carbon, one of the methyl groups, or the nitrogen atoms. By comparing the activation energies for the different pathways, the most likely product can be predicted.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution. MD simulations model the movement of atoms over time, allowing for the study of conformational changes, solvation effects, and transport properties. This can be particularly useful for understanding how the molecule interacts with its surroundings, which can influence its reactivity and biological activity.
Intermolecular Interactions and Supramolecular Assembly
The way molecules of this compound interact with each other and with other molecules is crucial for understanding its solid-state structure and its potential for forming supramolecular assemblies. Computational methods can be used to study these non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.
By calculating the interaction energies and analyzing the geometries of molecular clusters, the preferred modes of intermolecular association can be determined. For this compound, π-π stacking between the aromatic naphthyridine rings is expected to be a significant interaction. The chlorine and methyl substituents will also play a role in directing the supramolecular assembly. Understanding these interactions is important for crystal engineering and the design of materials with specific properties.
Modeling Hydrogen Bonding and Pi-Stacking Interactions
There is a lack of specific published models for the hydrogen bonding and pi-stacking interactions of this compound. However, the molecular structure suggests potential for such interactions. The nitrogen atoms of the naphthyridine ring can act as hydrogen bond acceptors. The aromatic rings of the naphthyridine core are capable of participating in pi-stacking interactions, a common feature in the crystal packing of aromatic heterocyclic compounds. researchgate.netmdpi.com Computational techniques such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) are often employed to analyze and quantify these types of non-covalent interactions in similar molecular systems. mdpi.com
Prediction of Crystal Structures and Polymorphism
No specific studies on the computational prediction of crystal structures or the investigation of polymorphism for this compound were identified. Crystal structure prediction is a computationally intensive field that seeks to identify the most stable packing arrangements of a molecule in the solid state. The presence of a chlorine atom and two methyl groups on the 2,7-dimethyl-1,8-naphthyridine scaffold would influence the intermolecular interactions and, consequently, the resulting crystal packing. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of materials science and pharmaceutical development, and its prediction remains a significant challenge in computational chemistry.
Host-Guest Chemistry and Molecular Recognition (if applicable to non-biological sensing)
The 1,8-naphthyridine framework is recognized for its role in molecular recognition and host-guest chemistry due to its hydrogen-bonding capabilities. nih.govresearchgate.net While general studies on naphthyridine derivatives in molecular recognition exist, specific theoretical or computational investigations into the host-guest chemistry of this compound for non-biological sensing applications are not available in the current body of literature. The design of host molecules for specific guest recognition often involves computational modeling to predict binding affinities and selectivities.
The Coordination Chemistry of this compound: An Unexplored Ligand Scaffold
Following a comprehensive review of available scientific literature, it has become evident that the coordination chemistry of the specific compound This compound is a largely uncharted area of research. Despite the well-established and diverse coordination chemistry of the broader 1,8-naphthyridine family, detailed studies focusing on the synthesis and characterization of metal complexes with this particular chloro-substituted derivative are not present in the currently accessible body of scientific work.
The 1,8-naphthyridine framework is renowned for its ability to act as a versatile ligand in coordination chemistry. The two nitrogen atoms, positioned in a pre-organized arrangement, make it an excellent chelating agent for a wide array of metal ions. Extensive research has been conducted on derivatives such as 2,7-dimethyl-1,8-naphthyridine, showcasing its capacity to form stable complexes with numerous transition metals. These studies have revealed various coordination modes, including both monodentate and bidentate chelation, and have demonstrated the ligand's utility in the construction of intricate polynuclear and supramolecular structures.
However, the introduction of a chloro-substituent at the 4-position of the 2,7-dimethyl-1,8-naphthyridine scaffold would be expected to modulate its electronic and steric properties. This, in turn, could significantly influence its coordination behavior, affecting the stability, geometry, and reactivity of the resulting metal complexes. The electron-withdrawing nature of the chlorine atom could alter the basicity of the nitrogen donor atoms, while its steric bulk might influence the approach of metal centers.
Despite these intriguing possibilities, the scientific community has yet to publish dedicated research on the coordination chemistry of this compound. Consequently, there is a notable absence of information regarding the following key areas:
Synthesis of Metal Complexes with Transition Metals: There are no available reports on the successful synthesis and isolation of transition metal complexes featuring this compound as a ligand.
Synthesis of Metal Complexes with Main Group Metals: The interaction of this specific ligand with main group metals remains an unexplored field of study.
Characterization of Coordination Complexes: Due to the lack of synthesized complexes, there is no characterization data available, such as X-ray crystallographic structures, NMR spectra, UV-Vis absorption data, mass spectrometry analysis, or magnetic properties.
Coordination Modes and Geometry: The preferred coordination modes (monodentate vs. bidentate) and the resulting geometries of any potential complexes are yet to be determined.
Formation of Polynuclear Complexes: The ability of this compound to act as a bridging ligand in the formation of polynuclear architectures has not been investigated.
Coordination Chemistry and Ligand Design
Coordination Modes and Geometry
Influence of Steric and Electronic Factors on Coordination Geometry
The coordination geometry of metal complexes derived from 4-chloro-2,7-dimethyl-1,8-naphthyridine is dictated by a delicate interplay of steric and electronic factors originating from both the ligand itself and the coordinated metal ion. The 1,8-naphthyridine (B1210474) framework provides a bidentate N,N'-chelation site, which typically favors the formation of four-, five-, or six-coordinate complexes.
Steric Factors:
The chloro group at the 4-position, while not directly adjacent to the coordination site, can also exert a steric influence, particularly in the solid state where intermolecular packing is a factor. Its presence can affect the crystal packing of the complexes, potentially leading to different polymorphs with distinct physical properties.
Electronic Factors:
The electronic properties of this compound are significantly influenced by the substituents on the naphthyridine ring. The nitrogen atoms are Lewis basic sites, and their ability to donate electron density to a metal center is modulated by the electronic nature of the substituents.
Methyl Groups: The methyl groups are electron-donating through an inductive effect (+I), which increases the electron density on the nitrogen atoms. This enhanced basicity strengthens the ligand-metal bond.
Chloro Group: The chlorine atom at the 4-position is an electron-withdrawing group through its inductive effect (-I) and can also participate in resonance effects. This withdrawal of electron density from the aromatic system reduces the basicity of the nitrogen atoms, potentially leading to weaker metal-ligand bonds compared to the non-chlorinated analogue.
The balance between the electron-donating methyl groups and the electron-withdrawing chloro group will ultimately determine the net electron-donating ability of the ligand. This electronic tuning can have a profound impact on the redox properties of the resulting metal complexes and their reactivity.
The nature of the metal ion (its size, charge, and d-electron configuration) is another critical factor. For example, smaller metal ions might be more susceptible to the steric hindrance of the methyl groups, while softer metal ions might form more stable bonds with the nitrogen donors despite the electron-withdrawing effect of the chlorine.
Applications of Coordination Complexes (Non-Biological)
While specific applications for coordination complexes of this compound have not been extensively reported, the known applications of related 1,8-naphthyridine complexes provide a strong indication of their potential in various fields.
Catalytic Applications in Organic Transformations
Palladium complexes containing 1,8-naphthyridine-functionalized N-heterocyclic carbene (NHC) ligands have been synthesized and shown to be active in Suzuki-Miyaura and Kumada-Corriu coupling reactions nih.gov. These reactions are fundamental in carbon-carbon bond formation. The electronic and steric properties of the 1,8-naphthyridine backbone can be tuned to modulate the catalytic activity and selectivity. The introduction of a chloro group at the 4-position in 2,7-dimethyl-1,8-naphthyridine could potentially enhance the catalytic performance of such complexes by modifying the electronic environment of the metal center. For instance, the electron-withdrawing nature of the chlorine could make a coordinated palladium center more electrophilic, potentially accelerating certain steps in the catalytic cycle.
Furthermore, ruthenium complexes with 1,8-naphthyridine-based ligands have been investigated for transfer hydrogenation of aldehydes ntu.edu.tw. The solubility and catalytic activity of these complexes were found to be dependent on the substituents on the naphthyridine ring. This suggests that complexes of this compound could also exhibit interesting catalytic properties in hydrogenation and other organic transformations.
Materials Science Applications (e.g., luminescent materials, molecular switches)
Coordination complexes of 1,8-naphthyridine derivatives are promising candidates for advanced materials due to their interesting photophysical properties.
Luminescent Materials: A well-studied example is the luminescent rhenium(I) complex of 2,7-dimethyl-1,8-naphthyridine, fac-[Re(CO)₃(2,7-Me₂-1,8-napy)Cl] researchgate.net. This complex exhibits luminescence in both solution and the solid state, with the emission characteristics being dependent on the environment. The emission is attributed to a metal-to-ligand charge transfer (MLCT) state. The introduction of a chloro substituent on the naphthyridine ring in a similar complex could lead to a red-shift in the emission wavelength due to the stabilization of the ligand's LUMO. This tunability of the emission color is a highly desirable feature for applications in organic light-emitting diodes (OLEDs) and chemical sensors.
Interactive Data Table: Photophysical Properties of a Rhenium(I) Complex with a Related Ligand
| Property | Value |
| Compound | fac-[Re(CO)₃(2,7-Me₂-1,8-napy)Cl] |
| Absorption λₘₐₓ (nm) | ~350 (in CH₂Cl₂) |
| Emission λₘₐₓ (nm) | 575 (solid state) |
| Emission Origin | ³MLCT |
Molecular Switches: The 1,8-naphthyridine scaffold is also a component of some photochromic molecules that can act as molecular switches. While direct examples with this compound are not available, the principle involves the reversible isomerization of the molecule upon irradiation with light of specific wavelengths, leading to a change in its physical properties, such as color or fluorescence. Coordination to a metal ion can influence the switching behavior of such systems.
Electrochemical Properties of Metal Complexes
The electrochemical properties of metal complexes are crucial for their application in areas such as electrocatalysis and molecular electronics. The redox behavior of a metal complex is highly dependent on the electronic environment provided by its ligands.
The presence of the electron-withdrawing chloro group in this compound is expected to make the metal center in its complexes more difficult to oxidize and easier to reduce compared to complexes with the non-chlorinated ligand. This is because the chloro group reduces the electron density on the metal, stabilizing its lower oxidation states.
Cyclic voltammetry would be the primary technique to investigate these properties. By measuring the redox potentials of a series of complexes with systematically varied substituents on the 1,8-naphthyridine ligand, a clear understanding of the structure-property relationships could be established. This knowledge is essential for the rational design of new complexes with tailored electrochemical properties for specific applications.
Structure Property Relationships Chemical and Electronic Focus
Influence of Substituents on Chemical Reactivity
The reactivity of the 4-chloro-2,7-dimethyl-1,8-naphthyridine scaffold is primarily centered around the lability of the chloro group at the 4-position, which is susceptible to nucleophilic aromatic substitution (SNAr). The electronic nature of the substituents and the steric environment around the reaction center are critical determinants of the reaction pathways, rates, and product selectivity.
Electronic Effects of Chloro and Methyl Groups on Reaction Pathways
The reaction pathway for nucleophilic substitution on this compound typically follows a two-step addition-elimination mechanism. The electron-withdrawing nature of the chloro group and the nitrogen atoms in the naphthyridine ring makes the C4 carbon atom electrophilic and thus prone to attack by nucleophiles. The presence of electron-donating methyl groups, while generally increasing the electron density of the ring, does not override the activating effect of the chloro group and the ring nitrogens for nucleophilic substitution at the C4 position.
Steric Hindrance from Methyl Groups on Reaction Rates and Selectivity
The methyl groups at the 2- and 7-positions of the 1,8-naphthyridine (B1210474) ring, while having an electronic influence, also introduce significant steric hindrance. This steric bulk can affect the rate of nucleophilic substitution at the 4-position by impeding the approach of the nucleophile. The extent of this steric effect is dependent on the size of the incoming nucleophile.
For smaller nucleophiles, the reaction may proceed with minimal steric impediment. However, for bulkier nucleophiles, the methyl groups can significantly slow down the reaction rate. This steric hindrance can also play a role in the selectivity of the reaction, potentially favoring the attack of smaller nucleophiles or influencing the regioselectivity in cases where multiple reaction sites are available. The quantification of these steric properties can be complex but is crucial for predicting the outcome of synthetic transformations involving this scaffold. nih.gov
Comparison with Other Halogenated Naphthyridine Analogues
The reactivity of this compound can be contextualized by comparing it with other halogenated analogues, such as the bromo and iodo derivatives. In nucleophilic aromatic substitution reactions, the nature of the halogen leaving group can have a dramatic effect on the reaction rate. acs.org Generally, the carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), which would suggest that iodo-substituted compounds are more reactive.
However, the rate-determining step in many SNAr reactions is the initial nucleophilic attack and formation of the Meisenheimer complex, rather than the departure of the leaving group. In such cases, the high electronegativity of the halogen can be a more dominant factor, making the carbon atom more electrophilic and thus accelerating the reaction. Consequently, chloro-substituted naphthyridines often exhibit a favorable balance of electronic activation and leaving group ability for efficient nucleophilic substitution.
Correlation between Molecular Structure and Spectroscopic Signatures
The specific arrangement of substituents in this compound gives rise to distinct spectroscopic signatures. These can be rationalized by considering the electronic and steric interactions within the molecule.
Relationships between Conformation and NMR Chemical Shifts
The conformation of this compound in solution can be probed using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons and carbons are sensitive to the local electronic environment and the spatial arrangement of the atoms. The 1,8-naphthyridine core is nearly planar, and the substituents will adopt conformations that minimize steric strain. nih.gov
The electron-withdrawing chloro group is expected to deshield the adjacent protons, leading to a downfield shift in their ¹H NMR signals. Conversely, the electron-donating methyl groups will cause a slight upfield shift for the protons on the same ring. The precise chemical shifts and coupling constants can provide valuable information about the planarity of the ring system and the rotational freedom of the methyl groups. Computational methods can be employed to correlate calculated chemical shifts for different potential conformations with experimental data to determine the most stable conformation in solution. rsc.org
A recent study on 1,8-naphthyridine derivatives provided detailed ¹H and ¹³C NMR data for a series of newly synthesized compounds, which can serve as a reference for the analysis of this compound. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following data is illustrative and based on general principles and data from related structures. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H3 | 7.5 - 7.8 | - |
| H5 | 8.2 - 8.5 | - |
| H6 | 7.3 - 7.6 | - |
| CH₃ (C2) | 2.5 - 2.8 | 20 - 25 |
| CH₃ (C7) | 2.5 - 2.8 | 20 - 25 |
| C2 | - | 160 - 165 |
| C3 | - | 120 - 125 |
| C4 | - | 145 - 150 |
| C4a | - | 148 - 152 |
| C5 | - | 135 - 140 |
| C6 | - | 118 - 122 |
| C7 | - | 158 - 162 |
| C8a | - | 150 - 155 |
Impact of Substitution on UV-Vis Absorption and Emission Maxima
The electronic transitions of this compound can be studied using UV-Vis absorption and fluorescence spectroscopy. The substituents on the naphthyridine ring have a significant impact on the energies of the molecular orbitals and thus on the wavelengths of absorption and emission.
The 1,8-naphthyridine core itself has characteristic π-π* transitions. The introduction of a chloro group, with its lone pairs of electrons, and methyl groups can lead to bathochromic (red) or hypsochromic (blue) shifts of these transitions. Generally, electron-donating groups like methyl groups tend to cause a red shift in the absorption and emission spectra, while the effect of a halogen can be more complex, involving both inductive and resonance effects.
For instance, in related 1,8-naphthalimide systems, amino-substituted derivatives are known to be yellow and exhibit green fluorescence, while halogen-substituted derivatives are often colorless with blue fluorescence. nih.gov While the naphthyridine core is different, similar principles apply. The specific substitution pattern in this compound is expected to result in absorption and emission maxima that are distinct from the unsubstituted parent compound. The fluorescence quantum yield and lifetime are also sensitive to the nature of the substituents.
Table 2: Predicted Spectroscopic Properties of this compound Note: The following data is illustrative and based on general principles and data from related structures. Actual experimental values may vary.
| Property | Predicted Value |
|---|---|
| Absorption Maximum (λabs) | 320 - 360 nm |
| Emission Maximum (λem) | 380 - 450 nm |
| Molar Extinction Coefficient (ε) | 5,000 - 15,000 M-1cm-1 |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.4 |
Structural Modulations Affecting Vibrational Frequencies
The vibrational frequencies of the 1,8-naphthyridine core are sensitive to the electronic and steric effects of its substituents. In this compound, the introduction of a chloro group and two methyl groups significantly modulates the vibrational modes compared to the parent 1,8-naphthyridine molecule. These changes can be observed and quantified using techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, often complemented by computational methods such as Density Functional Theory (DFT). nih.govindexcopernicus.comnih.gov
The chloro-substituent at the 4-position primarily influences the vibrational modes in several ways:
Mass Effect : The heavier chlorine atom compared to hydrogen leads to a lowering of frequencies for vibrational modes involving C-Cl bond stretching and bending. The C-Cl stretching vibration is typically expected in the 600-800 cm⁻¹ region.
Electronic Effect : As an electron-withdrawing group, the chlorine atom alters the electron density of the naphthyridine ring system. mdpi.com This inductive effect can shift the frequencies of the ring stretching and breathing modes.
The methyl groups at the 2- and 7-positions also induce characteristic changes:
Group Vibrations : The methyl groups introduce their own internal vibrational modes, including symmetric and asymmetric C-H stretching (typically in the 2850-3000 cm⁻¹ range), and bending (scissoring, rocking, wagging, and twisting) vibrations (in the 1375-1470 cm⁻¹ range).
Ring Coupling : These methyl group vibrations can couple with the ring's vibrational modes, leading to more complex spectra compared to the unsubstituted parent molecule.
Theoretical studies on similar substituted heterocyclic systems show that specific vibrational modes are particularly affected by substitution. mdpi.com For instance, the ring breathing modes and trigonal bending modes of the pyridine (B92270) rings are often shifted to lower wavenumbers upon substitution. The precise impact of these combined substituents on the vibrational spectrum is complex, with both electronic and mechanical (mass and coupling) effects playing a role.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Influence of Substituent |
|---|---|---|
| C-H Stretching (Methyl) | 2850 - 3000 | Introduction of CH₃ groups |
| Aromatic C-H Stretching | 3000 - 3100 | Naphthyridine ring structure |
| Ring C=C/C=N Stretching | 1400 - 1650 | Electronic effects from Cl and CH₃ |
| C-H Bending (Methyl) | 1375 - 1470 | Introduction of CH₃ groups |
| Ring Breathing/Deformation | 900 - 1200 | Coupling with substituents |
| C-Cl Stretching | 600 - 800 | Introduction of Cl group |
Conformational Analysis and Molecular Dynamics
Rotational Barriers of Substituents
The dynamics of this compound are largely defined by the rotational barriers of its substituents. The 1,8-naphthyridine core is a rigid, planar structure, meaning the primary conformational flexibility arises from the rotation of the methyl and chloro groups around their respective single bonds to the ring.
The rotational barrier for the C4-Cl bond is generally considered to be very low, and the chlorine atom can be treated as essentially freely rotating or residing within a very shallow potential well.
The rotational barriers of the C2-CH₃ and C7-CH₃ bonds are of greater chemical interest. The energy required to rotate a methyl group is influenced by steric and electronic interactions with the adjacent atoms. In the case of 2,7-dimethyl-1,8-naphthyridine, the methyl groups are situated at positions adjacent to the ring nitrogen atoms. The barrier to rotation is determined by the energetic difference between the staggered conformation (where C-H bonds are staggered relative to the ring bonds) and the eclipsed conformation. Computational studies on similar heterocyclic systems suggest that these barriers are typically low, often in the range of 2-5 kcal/mol. This allows for rapid rotation at room temperature. The presence of the chloro group at the 4-position is unlikely to significantly alter the rotational barriers of the methyl groups at the distant 2- and 7-positions due to the lack of direct steric interaction.
| Rotating Group | Bond Axis | Estimated Rotational Barrier (kcal/mol) | Influencing Factors |
|---|---|---|---|
| Chloro | C4-Cl | < 1 | Low steric hindrance, cylindrical symmetry |
| Methyl | C2-CH₃ / C7-CH₃ | 2 - 5 | Steric interaction with adjacent ring atoms |
Preferred Conformations in Solution and Gas Phase
The preferred conformation is therefore defined by the orientation of the hydrogen atoms of the two methyl groups. In the lowest energy conformation, the C-H bonds of the methyl groups will adopt a staggered arrangement relative to the plane of the aromatic ring to minimize steric repulsion with the adjacent ring C-H bond and the lone pair of the nitrogen atom.
Interconversion Dynamics
The interconversion dynamics for this compound refer to the transition between different conformational states. Since the naphthyridine skeleton is rigid, the only significant dynamic process is the rotation of the methyl groups around the C-C bonds.
The rate of this interconversion is dictated by the height of the rotational energy barrier. With estimated barriers in the range of 2-5 kcal/mol, the interconversion between the staggered and eclipsed conformations of the methyl groups is extremely rapid at ambient temperatures. This process occurs on a picosecond timescale, which is much faster than the timescale of most spectroscopic techniques, including NMR.
As a result, on the NMR timescale, the three hydrogen atoms of each methyl group appear as equivalent, leading to a single sharp signal for each methyl group. The "fluxionality" of such ligands has been noted in spectroscopic studies of their metal complexes. researchgate.net There is no possibility of isolating different conformers (or "rotamers") at room temperature due to the low barrier to interconversion. Only at extremely low, cryogenic temperatures could the rotation of the methyl groups potentially be slowed enough to be observed on the NMR timescale. The concept of stable atropisomers, which can be isolated when rotational barriers are very high (typically >20-25 kcal/mol), is not applicable to the rotation of these small methyl substituents. unibo.it
Advanced Methodological Contributions and Future Research Directions
Development of Novel Synthetic Strategies for Naphthyridines
The synthesis of the 1,8-naphthyridine (B1210474) core, and specifically substituted derivatives like 4-chloro-2,7-dimethyl-1,8-naphthyridine, has evolved from traditional multi-step procedures to more efficient and environmentally benign methodologies. A common synthetic route involves the chlorination of a precursor, 2,7-dimethyl-1,8-naphthyridin-4(1H)-one, using reagents like phosphorus oxychloride at elevated temperatures. evitachem.com This precursor can be formed through methods like the Conard-Limpach reaction, which involves the reaction of 6-methyl-2-aminopyridine with ethyl acetoacetate followed by ring transformation. ekb.eg
Modern advancements focus on improving efficiency and sustainability. The Friedlander reaction, a condensation reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, has emerged as a highly effective method for 1,8-naphthyridine synthesis. ekb.egacs.org Recent innovations in this area include the use of ionic liquids as both green solvents and catalysts, which can facilitate the reaction under milder conditions and often lead to excellent yields. acs.org Another prominent strategy is the Gould-Jacobs reaction, which involves the condensation of an aminopyridine with diethyl ethoxymethylenemalonate, followed by thermal cyclization. ekb.eg These novel strategies represent a shift towards more versatile and sustainable chemical manufacturing.
Comparison of Synthetic Methods for the 1,8-Naphthyridine Scaffold
| Method | Key Reactants | Typical Conditions | Advantages |
|---|---|---|---|
| Traditional Chlorination | Naphthyridinone precursor, Phosphorus oxychloride | Elevated temperatures (e.g., 70°C) | Direct and established method for chlorination. evitachem.com |
| Friedlander Reaction | 2-aminonicotinaldehyde, α-methylene carbonyl compound | Acidic or basic catalysis; can be performed in ionic liquids. ekb.egacs.org | High efficiency, potential for green catalysis. acs.org |
| Gould-Jacobs Reaction | Substituted 2-aminopyridine, Diethyl ethoxymethylenemalonate | Thermal cyclization at high temperatures (e.g., 250°C). ekb.eg | Versatile for creating specific substitution patterns. |
| Conard-Limpach Method | Aminopyridine, β-ketoester (e.g., ethyl acetoacetate) | Acid catalysis followed by thermal ring transformation. ekb.eg | Builds the heterocyclic core from accessible starting materials. |
Advancement in Characterization Techniques for Complex Heterocycles
The unambiguous structural elucidation of this compound and its derivatives relies on a suite of advanced spectroscopic and analytical techniques. Standard methods include ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LCMS), which provide essential information about the molecular framework and connectivity. rsc.orgnih.gov
For a more detailed understanding of the three-dimensional structure, single-crystal X-ray diffraction is indispensable. While crystallographic data for the title compound is not widely published, analysis of the closely related 2,7-dimethyl-1,8-naphthyridine reveals critical structural features of the core. The 1,8-naphthyridine ring system is nearly planar. nih.govnih.gov The crystal structure is stabilized by intermolecular C-H···N hydrogen bonds and C-H···π interactions, which dictate the solid-state packing. nih.govnih.gov These advanced characterization methods are crucial for confirming synthetic outcomes and understanding the non-covalent interactions that can influence material properties.
Crystallographic Data for the Related Compound 2,7-dimethyl-1,8-naphthyridine
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂ | Confirms the elemental composition of the core structure. nih.gov |
| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice. nih.gov |
| Dihedral Angle (between rings) | 0.42 (3)° | Indicates a high degree of planarity in the fused ring system. nih.govnih.gov |
| Key Intermolecular Interactions | C-H···N hydrogen bonds, C-H···π interactions | Govern the molecular packing and influence crystal stability. nih.govnih.gov |
Predictive Modeling for Chemical Behavior and Material Properties
Computational chemistry has become a powerful tool for predicting the properties and reactivity of naphthyridine derivatives, guiding experimental work and accelerating discovery. In silico techniques such as Density Functional Theory (DFT) are employed to design recognition molecules and predict their electronic behavior. researchgate.net For instance, DFT can help in understanding how the naphthyridine scaffold can interact with other molecules, which is crucial for designing sensors or new materials. researchgate.net
Furthermore, molecular docking and molecular dynamics (MD) simulations are increasingly used to investigate the interactions of naphthyridine-based compounds. rsc.orgacs.org Molecular docking predicts the preferred orientation of one molecule when bound to a second, while MD simulations provide insights into the stability, conformation, and intermolecular interactions of molecular systems over time. rsc.orgnih.gov These predictive models are instrumental in screening potential candidates for specific applications in materials science and understanding complex chemical systems before undertaking laborious synthesis.
Predictive Modeling Techniques for Naphthyridine Systems
| Technique | Application | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Design of recognition molecules; prediction of electronic properties. researchgate.net | Molecular orbital energies, electron density distribution, reaction pathways. |
| Molecular Docking | Evaluation of binding patterns in active sites or on surfaces. rsc.orgacs.org | Binding affinity, preferred orientation, key intermolecular interactions. |
| Molecular Dynamics (MD) | Investigation of stability and conformational changes over time. rsc.orgnih.gov | Structural fluctuations, stability of complexes, solvent effects. |
Exploration of Naphthyridine Scaffolds in Emerging Chemical Fields
The unique structural and electronic properties of the 1,8-naphthyridine scaffold, present in this compound, make it a promising candidate for various emerging fields beyond its traditional applications. A significant area of exploration is in materials science, particularly for the development of Organic Light-Emitting Diodes (OLEDs). acs.org The rigid, planar structure and tunable electronic properties of naphthyridine derivatives are advantageous for creating stable and efficient emissive materials.
Additionally, the naphthyridine core is being investigated for its utility in developing fluorescent probes and chemosensors. researchgate.net The nitrogen atoms in the scaffold can act as binding sites for metal ions, and modifications to the ring system can be designed to induce a change in fluorescence upon binding to a specific target. For example, a 1,8-naphthyridine modified rhodamine B derivative has been synthesized as a selective colorimetric sensor for copper ions. researchgate.net
Interdisciplinary Approaches Integrating this compound into Functional Systems (excluding biological/clinical applications)
The integration of this compound and related scaffolds into larger, functional systems is a key area of interdisciplinary research. In coordination chemistry, the parent 1,8-naphthyridine is well-known for its role as a binucleating ligand, capable of coordinating to two metal centers simultaneously due to its flanking nitrogen atoms. wikipedia.org This property has been exploited to create novel metal complexes with interesting photophysical properties. For example, 2,7-dimethyl-1,8-naphthyridine reacts with pentacarbonylchlororhenium to form a luminescent complex, demonstrating its potential for creating photoactive materials. researchgate.net
In the field of supramolecular chemistry, the naphthyridine unit is a valuable building block for designing systems based on molecular recognition. Its ability to form specific and directional hydrogen bonds allows it to selectively interact with other molecules. nih.gov This has been leveraged to design molecules that can recognize specific DNA base pairs, showcasing its potential in the development of advanced chemical probes and functional nanosystems. researchgate.net The C-4 chloro-substituent on the title compound offers a reactive handle for covalent integration into these larger, functional architectures through nucleophilic substitution reactions.
Q & A
Q. What are the primary synthetic routes for 4-chloro-2,7-dimethyl-1,8-naphthyridine, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or dehalogenation. For example, this compound can be prepared by hydrogenolysis of its chloro derivative using Pd/CaCO₃ under alkaline conditions (MeOH, H₂, 30°C, 92% yield) . Alternatively, hydrazine intermediates may be employed: 4-chloro-7-methyl-1,8-naphthyridine reacts with hydrazine hydrate (EtOH, 75% yield), followed by oxidation with CuSO₄ to yield the dechlorinated product (50% yield) . Optimization involves adjusting catalysts (e.g., Pd/C vs. Pd/CaCO₃), solvent polarity, and temperature to balance yield and purity.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assigns methyl (δ ~2.5 ppm) and aromatic protons (δ 7–9 ppm). Chlorine’s electron-withdrawing effect deshields adjacent protons .
- X-ray crystallography : Resolves planar naphthyridine cores (dihedral angles <5°) and substituent orientations. For example, methyl groups at positions 2 and 7 adopt equatorial configurations to minimize steric strain .
- IR spectroscopy : Identifies C-Cl stretches (~550–600 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
Q. How does the chloro substituent influence the compound’s reactivity in substitution reactions?
The 4-chloro group is highly electrophilic due to electron withdrawal by the naphthyridine core. It undergoes nucleophilic substitution with amines, alkoxides, or thiols. For instance, replacing chlorine with methoxy groups occurs via reaction with NaOMe in DMSO (70% yield) . Steric hindrance from the 2,7-dimethyl groups may slow bulkier nucleophiles, necessitating polar aprotic solvents (e.g., DMF) or elevated temperatures .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in antimicrobial or anticancer activity often arise from assay variability (e.g., cell line specificity) or impurity profiles. Mitigation strategies include:
Q. How can computational modeling predict regioselectivity in further functionalization of this compound?
Density Functional Theory (DFT) calculates electron densities and Fukui indices to identify reactive sites. For example:
- The 4-position has the highest electrophilicity, favoring nucleophilic attack.
- Methyl groups at 2 and 7 reduce reactivity at adjacent positions due to steric and electronic effects . Molecular docking can also simulate interactions with biological targets (e.g., kinase enzymes) to prioritize synthetic targets .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?
Chiral resolution of naphthyridines is complicated by their planar structure. Solutions include:
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in Pd-catalyzed cross-coupling reactions .
- Chiral auxiliaries : Temporarily attaching groups (e.g., oxazolidinones) to induce stereoselectivity, later removed via hydrolysis .
- Chromatographic separation : Use of chiral stationary phases (CSPs) for HPLC, though cost-prohibitive for large batches .
Methodological Guidance
Q. How to design a SAR (Structure-Activity Relationship) study for this compound analogs?
- Core modifications : Synthesize analogs with halogens (F, Br), methyl, or methoxy groups at positions 2, 4, and 7 .
- Side-chain variations : Introduce alkyl, aryl, or heterocyclic moieties via Suzuki-Miyaura coupling or reductive amination .
- Bioassay panels : Test against Gram-positive/negative bacteria (MIC assays), cancer cell lines (NCI-60 panel), and kinase inhibition (ATP-binding assays) .
Q. What precautions are critical when handling this compound in electrophilic reactions?
- Moisture sensitivity : Use anhydrous solvents (e.g., THF, DMF) under inert gas (N₂/Ar) to prevent hydrolysis of the chloro group .
- Toxicity : Employ fume hoods and PPE (gloves, goggles) due to potential mutagenicity observed in naphthyridine derivatives .
- Byproduct management : Neutralize HCl gas (from substitution reactions) with aqueous NaOH scrubbers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
